molecular formula C19H25N3O4S2 B2815915 N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide CAS No. 1060170-80-0

N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide

Cat. No. B2815915
CAS RN: 1060170-80-0
M. Wt: 423.55
InChI Key: GYOPTCAALPMNRI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H25N3O4S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alternative Synthesis Pathways

Researchers have explored alternative synthesis pathways for related benzothiazole and thiazole derivatives, aiming to improve efficiency and yield. For example, Krauze et al. (2007) identified alternative products in a one-pot reaction involving benzylidenemalononitrile and other reactants, leading to the discovery of N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide among others (Krauze et al., 2007). Such studies underscore the versatility of benzothiazole derivatives in synthetic chemistry.

Antimalarial and Antiviral Properties

Significant research has been dedicated to the antimalarial and potential antiviral properties of sulfonamide derivatives. Fahim and Ismael (2021) conducted a study on antimalarial sulfonamides, revealing that these compounds exhibit promising in vitro antimalarial activity. The research highlights the critical role of the benzo[d]thiazol moiety in enhancing the antimalarial effectiveness of these derivatives (Fahim & Ismael, 2021).

Antibacterial and Antifungal Activities

The antibacterial and antifungal potentials of N-substituted derivatives of related compounds have also been examined. Khalid et al. (2016) synthesized a series of N-substituted derivatives, demonstrating moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This indicates the potential utility of benzothiazole derivatives in developing new antibacterial agents.

Antimicrobial and Docking Studies

Piperidine-based benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties, along with docking studies to understand their mechanism of action. Anuse et al. (2019) synthesized derivatives with significant antimicrobial activity, supported by molecular docking studies that provided insights into the interaction between these compounds and microbial targets (Anuse et al., 2019).

Metabolic Profiling and Pharmacokinetics

The metabolic profiling and pharmacokinetics of orexin receptor antagonists, structurally similar to the compound , have been studied to understand their disposition in humans. Renzulli et al. (2011) detailed the metabolism of a novel orexin receptor antagonist, highlighting the importance of understanding the metabolic pathways for the development of therapeutic agents (Renzulli et al., 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-28(24,25)21-10-4-6-14(12-21)18(23)22(13-15-7-5-11-26-15)19-20-16-8-2-3-9-17(16)27-19/h2-3,8-9,14-15H,4-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOPTCAALPMNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide

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